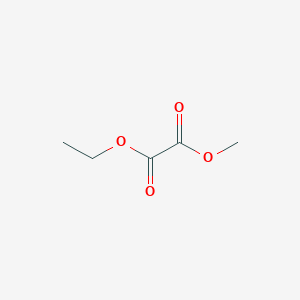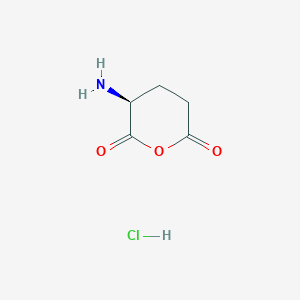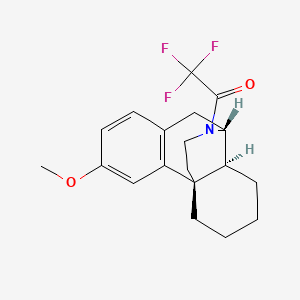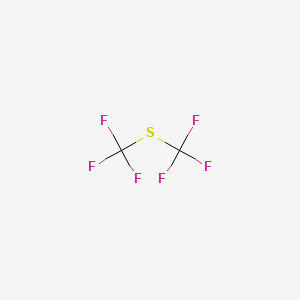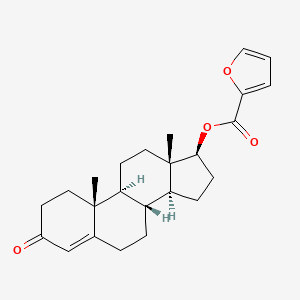
Testosterone, 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone, 2-furoate: is a synthetic derivative of testosterone, an androgen and anabolic steroid. It is also known as testosterone furanate. This compound is an ester of testosterone, where the testosterone molecule is chemically bonded to a furoate group. This compound was developed to enhance the pharmacokinetic properties of testosterone, such as its half-life and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of testosterone, 2-furoate involves the esterification of testosterone with furoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Testosterone, 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The furoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Testosterone, 2-furoate is used as a model compound in studies involving esterification and steroid chemistry. It helps in understanding the reactivity and stability of esterified steroids .
Biology: In biological research, this compound is used to study the effects of esterified steroids on cellular processes and hormone regulation. It serves as a tool to investigate the metabolism and action of testosterone derivatives .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing long-acting testosterone formulations. Its improved pharmacokinetic properties make it a candidate for sustained-release drug delivery systems .
Mechanism of Action
Testosterone, 2-furoate exerts its effects by binding to androgen receptors in target tissues Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to translocate to the cell nucleusThese genes are involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and other physiological processes .
Comparison with Similar Compounds
Testosterone Enanthate: Another esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Similar to testosterone enanthate but with a slightly different ester group.
Testosterone Propionate: A shorter-acting ester of testosterone.
Uniqueness: Testosterone, 2-furoate is unique due to its furoate ester group, which imparts distinct pharmacokinetic properties. Compared to other testosterone esters, it may offer a different balance of half-life and bioavailability, making it a potential candidate for specific therapeutic applications .
Properties
CAS No. |
60895-85-4 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C24H30O4/c1-23-11-9-16(25)14-15(23)5-6-17-18-7-8-21(24(18,2)12-10-19(17)23)28-22(26)20-4-3-13-27-20/h3-4,13-14,17-19,21H,5-12H2,1-2H3/t17-,18-,19-,21-,23-,24-/m0/s1 |
InChI Key |
GGOXAZFFJDKPQA-QRPBXLKNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CO4)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CO4)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


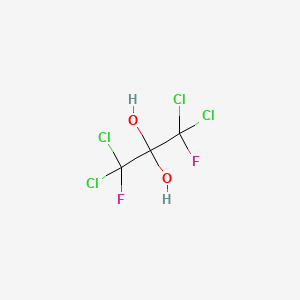
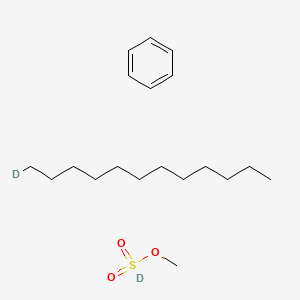

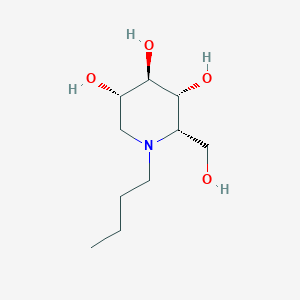


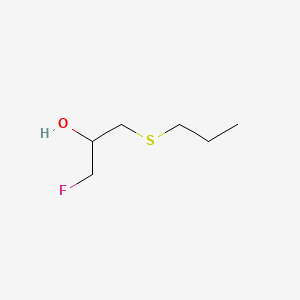
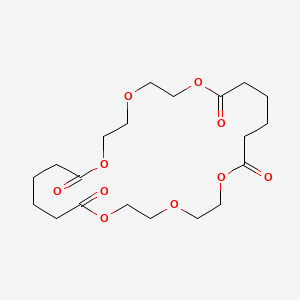
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
